8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one
Description
This compound is a coumarin derivative featuring a benzochromen-2-one core substituted with a 3,4-dimethoxyphenyl group, a morpholine moiety, a hydroxy group at position 7, and a methyl group at position 3. Coumarins are recognized for their broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The hydroxy group at position 7 may facilitate hydrogen bonding with biological targets, and the methyl group at position 4 could influence steric interactions .
Properties
Molecular Formula |
C27H27NO6 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
8-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-7-hydroxy-4-methylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C27H27NO6/c1-16-14-24(29)34-27-18(16)5-6-19-20(27)7-8-21(26(19)30)25(28-10-12-33-13-11-28)17-4-9-22(31-2)23(15-17)32-3/h4-9,14-15,25,30H,10-13H2,1-3H3 |
InChI Key |
VVYUIFPJDMHHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=CC(=C3O)C(C4=CC(=C(C=C4)OC)OC)N5CCOCC5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Morpholine or Piperazine Substitutions
Key structural analogs include:
Key Observations :
- Trifluoromethyl (-CF₃): Present in (Entry 04) and , this group improves metabolic resistance but may reduce solubility due to its hydrophobic nature.
- Chlorophenyl vs. Dimethoxyphenyl: Chlorophenyl-substituted analogs () exhibit stronger electrophilic character, favoring interactions with nucleophilic residues in enzymes.
- Morpholine vs. Piperazine : Morpholine (target compound, ) provides moderate polarity, while piperazine (, Entry 04) offers greater conformational flexibility and basicity, which could influence binding kinetics .
Bioactivity and Pharmacokinetic Trends
- Antimicrobial Activity : Compounds with trifluoromethyl groups () show enhanced Gram-positive bacterial inhibition compared to the target compound, likely due to increased membrane disruption .
- Solubility and Bioavailability : The target compound’s dimethoxyphenyl and morpholine groups predict moderate solubility (logP ~2.5–3.0), comparable to ’s chlorophenyl analog (logP ~3.2) but lower than trifluoromethyl derivatives (logP >4.0) .
- Synthetic Accessibility: The target compound’s synthesis likely follows a route similar to and , involving condensation of resorcinol derivatives with substituted aldehydes under basic conditions .
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